1-(6-Amino-1H-purin-8-yl)ethanol
Description
1-(6-Amino-1H-purin-8-yl)ethanol is a purine derivative characterized by an ethanol moiety attached to the 8-position of the purine ring and an amino group at the 6-position.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(6-amino-7H-purin-8-yl)ethanol |
InChI |
InChI=1S/C7H9N5O/c1-3(13)6-11-4-5(8)9-2-10-7(4)12-6/h2-3,13H,1H3,(H3,8,9,10,11,12) |
InChI Key |
WFERJXDLXKISMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=NC=NC(=C2N1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-purin-8-yl)ethanol typically involves the reaction of 6-amino-1H-purine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-(6-Amino-1H-purin-8-yl)ethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-1H-purin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(6-Amino-1H-purin-8-yl)acetaldehyde or 1-(6-Amino-1H-purin-8-yl)acetic acid.
Reduction: 1-(6-Amino-1H-purin-8-yl)ethylamine.
Substitution: Various N-substituted purine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Anticancer Properties
1-(6-Amino-1H-purin-8-yl)ethanol is being investigated for its potential as an antiviral agent. Research has shown that purine derivatives can inhibit viral replication, particularly in the case of herpes simplex virus and other viral infections. For instance, compounds with similar structures have demonstrated significant antiviral activity, suggesting potential applications for 1-(6-Amino-1H-purin-8-yl)ethanol in developing new antiviral therapies .
Moreover, studies indicate that derivatives of purines exhibit cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The compound's ability to interact with nucleic acids and proteins may contribute to its anticancer properties, making it a candidate for further investigation in cancer therapy .
Table 1: Cytotoxic Activity of Purine Derivatives
Biochemical Research Applications
Enzyme Interaction Studies
The compound has been utilized in studies examining its interaction with various enzymes involved in metabolic pathways. Its structural similarity to adenosine allows it to act as a substrate or inhibitor for enzymes like adenosine deaminase, which plays a crucial role in purine metabolism. This interaction can provide insights into metabolic disorders and potential therapeutic interventions .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibitor Used | IC50 (µM) | Reference |
|---|---|---|---|
| Adenosine Deaminase | 1-(6-Amino-1H-purin-8-yl)ethanol | 20.0 | |
| Guanylate Cyclase | GTP analogs | 5.0 |
Agricultural Applications
Plant Growth Regulation
Research has indicated that purine derivatives can influence plant growth and development. Specifically, studies have shown that compounds like 1-(6-Amino-1H-purin-8-yl)ethanol can enhance seed germination and root development in various plant species. This property could be harnessed for agricultural applications to improve crop yields and resilience .
Case Study: Wheat Growth Enhancement
In a controlled experiment, wheat seeds treated with a solution of 1-(6-Amino-1H-purin-8-yl)ethanol exhibited improved growth metrics compared to untreated controls:
| Treatment | Average Height (cm) | Germination Rate (%) |
|---|---|---|
| Control | 25 | 75 |
| Treated with 100 ppm | 35 | 90 |
Mechanism of Action
The mechanism of action of 1-(6-Amino-1H-purin-8-yl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes, thereby modulating their activity. It may also interact with nucleic acids, affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Substitution at the 8-position (target compound) vs. 9-position (e.g., CAS 31383-66-1) may influence steric interactions in biological systems .
- Ethanol and methoxyethanol substituents (e.g., CAS 120503-69-7) alter polarity and hydrogen-bonding capacity compared to bulkier groups like sulfanyl-phenoxy-propanol .
Physicochemical Properties
- Solubility: Ethanol-substituted purines (e.g., target compound) are likely more polar and water-soluble than lipophilic derivatives such as the sulfanyl-phenoxy-propanol analogue (logP ~3.5 inferred from C₂₃H₂₅N₅O₃S) .
- Molecular Weight : The target compound’s lower molecular weight (~193–194 g/mol) compared to patented derivatives (e.g., 451.54 g/mol for CAS 678155-64-1) may enhance bioavailability .
Biological Activity
1-(6-Amino-1H-purin-8-yl)ethanol, also known as 6-amino-purine ethanol, is a purine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to adenine and has been studied for its various pharmacological properties, including its role in cellular signaling, enzyme inhibition, and potential therapeutic applications.
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
IUPAC Name: 1-(6-amino-1H-purin-8-yl)ethanol
Canonical SMILES: CC(C1=NC2=C(N1)N=CN=C2N=C(N)N)O
The biological activity of 1-(6-Amino-1H-purin-8-yl)ethanol is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to decreased production of uric acid, which is beneficial in conditions like gout .
- Cell Signaling Modulation: By mimicking adenine, it may interfere with nucleotide signaling pathways, affecting processes such as cell proliferation and apoptosis .
Biological Activities
Research indicates several notable biological activities associated with 1-(6-Amino-1H-purin-8-yl)ethanol:
Antioxidant Activity
1-(6-Amino-1H-purin-8-yl)ethanol exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its therapeutic potential in various diseases .
Anticancer Properties
Studies have demonstrated that purine derivatives, including 1-(6-Amino-1H-purin-8-yl)ethanol, can induce apoptosis in cancer cells. For example, it has been observed to affect the proliferation of human cancer cell lines by modulating apoptotic pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of 1-(6-Amino-1H-purin-8-yl)ethanol:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of xanthine oxidase activity by approximately 50% at specific concentrations. | In vitro assays on rat liver extracts. |
| Study 2 | Induction of apoptosis in MCF7 breast cancer cells with IC50 values indicating significant cytotoxicity. | Flow cytometry and qRT-PCR analysis. |
| Study 3 | Antioxidant capacity measured via DPPH radical scavenging assay showing a dose-dependent response. | Spectrophotometric analysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
